molecular formula C16H19NO2 B088634 Benzyl-(3,4-dimethoxy-benzyl)-amine CAS No. 13174-24-8

Benzyl-(3,4-dimethoxy-benzyl)-amine

Cat. No. B088634
CAS RN: 13174-24-8
M. Wt: 257.33 g/mol
InChI Key: JUVDVCSGIUHGPB-UHFFFAOYSA-N
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Description

“Benzyl-(3,4-dimethoxy-benzyl)-amine” is a complex organic compound. It is related to other compounds such as 3,4-Dimethoxybenzyl alcohol1 and 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride2. However, specific information about this compound is not readily available.



Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3,4-dimethoxy benzyl cyanide involves decarboxylation, aldoxime reaction, and dehydration reaction3. However, the specific synthesis process for “Benzyl-(3,4-dimethoxy-benzyl)-amine” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms. The related compound 3,4-Dimethoxybenzyl alcohol has a linear formula of (CH3O)2C6H3CH2OH1. However, the specific molecular structure of “Benzyl-(3,4-dimethoxy-benzyl)-amine” is not provided in the available resources.



Chemical Reactions Analysis

The chemical reactions involving “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not explicitly mentioned in the available resources. However, related compounds like 3,4-Dimethoxybenzyl chloride are used in various chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, density, and more. For instance, 3,4-Dimethoxybenzyl alcohol has a molecular weight of 168.19, a boiling point of 296-297 °C, and a density of 1.157 g/mL at 25 °C1. However, the specific physical and chemical properties of “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not provided in the available resources.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isoindolines : Benzyl-(3,4-dimethoxy-benzyl)-amine is a key intermediate in the synthesis of isoindolines. This synthesis process involves the reaction of specific benzyl bromides and amines, followed by debenzylation, to produce high yields of isoindoline-related compounds (Raju, Neelakantan, & Bhalerao, 2007).

  • N-Protecting Reagent in Chemistry : Benzyl-(3,4-dimethoxy-benzyl)-amine-related compounds, such as benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate, have been utilized as N-protecting reagents. These compounds are beneficial for introducing benzyloxycarbonyl groups into amines, making them practical for chemical synthesis (Hioki, Fujiwara, Tani, & Kunishima, 2002).

  • Amination of Benzyl Alcohols : Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives have been developed using iron-catalyzed direct amination of benzyl alcohols. This methodology is significant for creating a variety of secondary and tertiary benzylamines, relevant in pharmaceutical compounds (Yan, Feringa, & Barta, 2016).

Pharmaceutical Applications

  • Drug Discovery Intermediate : Certain derivatives of Benzyl-(3,4-dimethoxy-benzyl)-amine, like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, have been synthesized as intermediates in drug discovery. These compounds are crucial for the development of new pharmaceuticals (Li, Lu, Shen, & Shi, 2012).

  • Antituberculosis Agents : Derivatives of Benzyl-(3,4-dimethoxy-benzyl)-amine have been synthesized and evaluated as novel antituberculosis agents. These compounds showed promising results against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Tangallapally, Yendapally, Lee, Lenaerts, & Lee, 2005).

Other Applications

  • Catalytic Processes : Compounds related to Benzyl-(3,4-dimethoxy-benzyl)-amine have been used in catalytic processes like the kinetic resolution of amines and hydroamination of aminoalkenes. These processes are important for producing optically pure compounds in chemistry (Mittal, Lippert, De, Klauber, Emge, Schreiner, & Seidel, 2015).

  • C-H Bond Amination : Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives have been involved in studies focusing on the intermolecular C-H amination of benzylic bonds. This research provides insights into reaction mechanisms and the development of new synthetic methods (Fiori & Du Bois, 2007).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions. For instance, 3,4-Dimethoxybenzyl alcohol is classified as a combustible liquid with a flash point of 113 °C5. However, the specific safety and hazards of “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not provided in the available resources.


Future Directions

The future directions for a compound refer to its potential applications and research opportunities. However, the specific future directions for “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not provided in the available resources.


Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVDVCSGIUHGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(3,4-dimethoxy-benzyl)-amine

Synthesis routes and methods

Procedure details

To a stirred solution of benzylamine (3.94 mL, 36 mmol) and 4,3-dimethoxybenzaldehyde (5.0 g, 30 mmol) in chloroform (120 mL), was added sodium triacetoxyborohydride (9.53 g, 45 mmol). The mixture was stirred at rt for 18 hrs prior to addition of saturated NaHCO3. The organic phase was separated and the aqueous phase extracted with chloroform. The combined extracts were washed with brine, dried over MgSO4 and evaporated to afford the crude product. Purification by flash column chromatography afforded the title compound as a pale yellow oil (5.47 g, 71%). 1H NMR (270 MHz, CDCl3) δ 3.74 (2H, s), 3.80 (2H, s), 3.86 (3H, s), 3.88 (3H, s), 6.80-6.89 (3H, m), 7.22-7.34 (5H, m); HRMS (ESI+) calcd. for C16H20NO2 (M++H) 258.1489, found 258.1478; LC/MS (ES+) tr=0.79 min, m/z 258.2 (M++H).
Quantity
3.94 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

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